molecular formula C8H2Cl3FN2 B1456869 2,3,7-Trichloro-5-fluoroquinoxaline CAS No. 1217305-13-9

2,3,7-Trichloro-5-fluoroquinoxaline

Cat. No.: B1456869
CAS No.: 1217305-13-9
M. Wt: 251.5 g/mol
InChI Key: QAXPFDKPJSUZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7-Trichloro-5-fluoroquinoxaline is a synthetic organic compound belonging to the class of quinoxalines. It has the molecular formula C8H2Cl3FN2 and a molecular weight of 251.5 g/mol. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a quinoxaline ring, making it a highly functionalized derivative of quinoxaline.

Scientific Research Applications

2,3,7-Trichloro-5-fluoroquinoxaline has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7-Trichloro-5-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,7-Trichloro-5-fluoroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form quinoxaline N-oxides or reduction to yield partially or fully dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and dehalogenated quinoxalines .

Mechanism of Action

The mechanism of action of 2,3,7-Trichloro-5-fluoroquinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with DNA and RNA, leading to disruptions in cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroquinoxaline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    5-Fluoroquinoxaline: Lacks the chlorine atoms, resulting in different chemical and biological properties.

    2,3,6,7-Tetrachloroquinoxaline: Contains an additional chlorine atom, which may affect its reactivity and biological activity.

Uniqueness

2,3,7-Trichloro-5-fluoroquinoxaline is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

IUPAC Name

2,3,7-trichloro-5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPFDKPJSUZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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